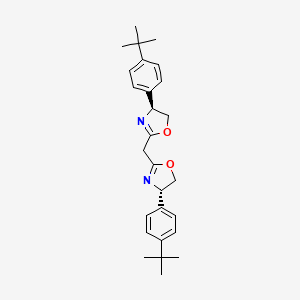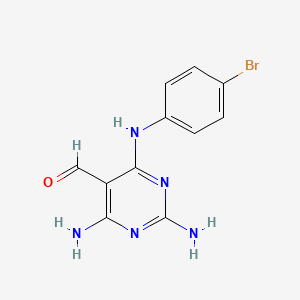
2,4-Diamino-6-(4-bromoanilino)pyrimidine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carbaldehyde is a heterocyclic compound with a pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of amino and bromophenyl groups makes it a versatile intermediate for various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carbaldehyde typically involves the reaction of 2,4-diaminopyrimidine with 4-bromoaniline under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with sodium hydroxide as a base. The reaction mixture is stirred at room temperature for a specified duration to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of environmentally friendly solvents and reagents is considered to minimize waste and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution (SNAr) reactions.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Condensation: Primary amines or hydrazines in the presence of acid or base catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products
Substitution: Products with various nucleophiles replacing the bromine atom.
Condensation: Schiff bases or hydrazones.
Oxidation: Carboxylic acids.
Reduction: Alcohols
Applications De Recherche Scientifique
2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-cancer, anti-inflammatory, and anti-microbial properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.
Material Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties .
Mécanisme D'action
The mechanism of action of 2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, leading to anti-cancer or anti-microbial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Diamino-5-iodo-6-substituted pyrimidine derivatives
- 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
- 2,4-Diamino-6-((4-fluorophenyl)amino)pyrimidine-5-carbaldehyde
Uniqueness
2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carbaldehyde is unique due to the presence of the bromine atom, which allows for specific substitution reactions that are not possible with other halogenated derivatives. This makes it a valuable intermediate for the synthesis of a wide range of compounds with diverse biological activities .
Propriétés
Numéro CAS |
16597-41-4 |
|---|---|
Formule moléculaire |
C11H10BrN5O |
Poids moléculaire |
308.13 g/mol |
Nom IUPAC |
2,4-diamino-6-(4-bromoanilino)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H10BrN5O/c12-6-1-3-7(4-2-6)15-10-8(5-18)9(13)16-11(14)17-10/h1-5H,(H5,13,14,15,16,17) |
Clé InChI |
NIDHVFUNUACGKH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC2=NC(=NC(=C2C=O)N)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


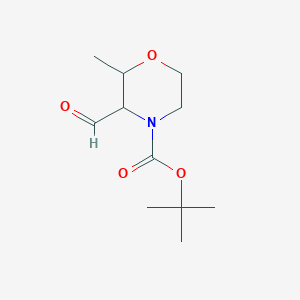

![3-(4-Fluorophenoxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12929195.png)

![4-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B12929207.png)
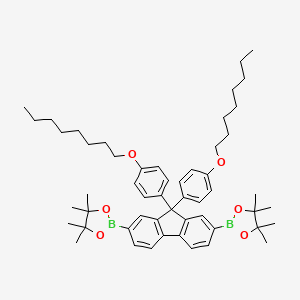

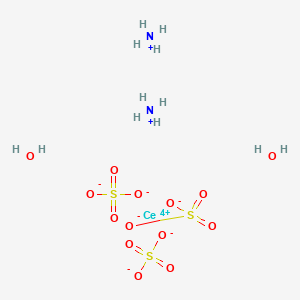
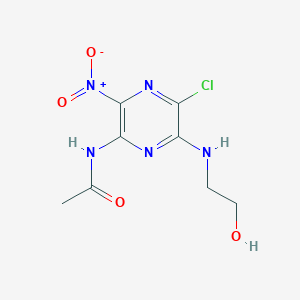
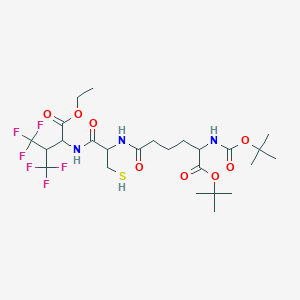
![Benzoic acid, 3-[3-(3-methoxyphenyl)-2,4-dioxo-1-imidazolidinyl]-](/img/structure/B12929228.png)

